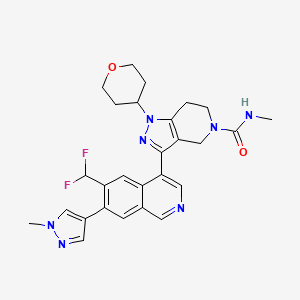
CBP/p300-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CBP/p300-IN-2 is a small molecule inhibitor that targets the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation activity of CBP and p300 .
准备方法
The synthesis of CBP/p300-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .
化学反应分析
CBP/p300-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
科学研究应用
CBP/p300-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.
Medicine: this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by modulating gene expression.
Industry: It is used in the development of new drugs and therapeutic agents targeting CBP and p300
作用机制
CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .
相似化合物的比较
CBP/p300-IN-2 is unique in its high selectivity and potency for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: A specific and potent inhibitor targeting the CBP/p300 bromodomains, used in leukemia therapy.
GNE-049: A compound that shows significant aggregation in dopaminergic neurons and inhibits CBP/p300 activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
属性
分子式 |
C27H29F2N7O2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37) |
InChI 键 |
ZDKBXFITPIXJAT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


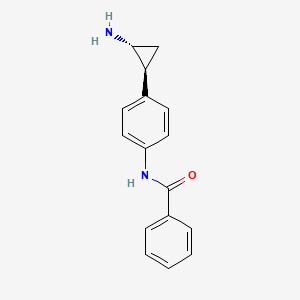



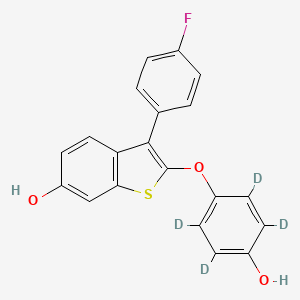
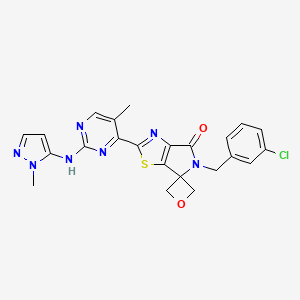
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)


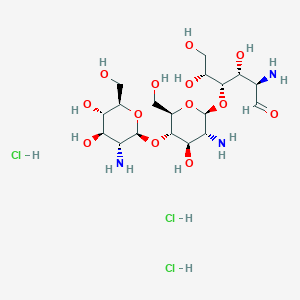

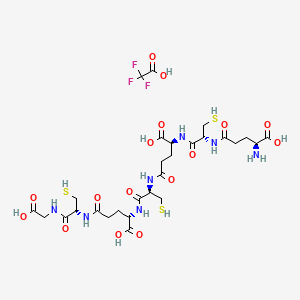
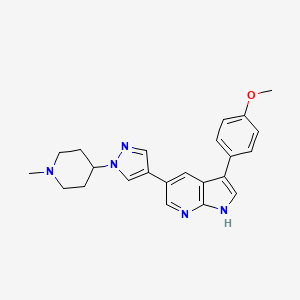
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
